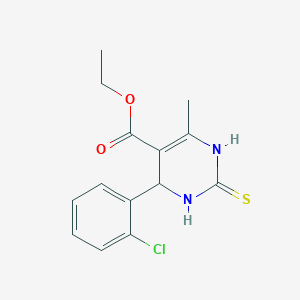

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 301359-45-5) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its molecular formula is C₁₄H₁₅ClN₂O₂S, with a monoisotopic mass of 310.054276 Da and an average mass of 310.796 g/mol . The compound features a 2-chlorophenyl substituent at the C4 position, a methyl group at C6, and a thioxo (C=S) group at C2. It is a white crystalline solid with a melting point (m.p.) of 220–222 °C and a moderate synthesis yield of 69% under solvent-free conditions .

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXFBPXQGHDFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions[_{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO [2,3-D ...](https://www.sigmaaldrich.com/DE/en/product/aldrich/r853070). One common method includes the condensation of ethyl cyanoacetate with 2-chlorobenzaldehyde in the presence of thiourea[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The reaction mixture is then heated to facilitate the formation of the desired compound[{{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in selected alkaloids](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D ....

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H15ClN2O2S

- Molecular Weight : 310.8 g/mol

- IUPAC Name : Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The compound features a tetrahydropyrimidine core with a thioxo group and a carboxylate ester, contributing to its biological activity.

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antioxidant properties. This compound has shown promising radical scavenging abilities. In vitro studies have reported IC50 values indicating moderate to high antioxidant potential compared to standard antioxidants.

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Para-fluoro | Highest radical scavenging | 6.261 |

| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |

Anti-Diabetic Activity

The compound has been evaluated for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate digestion. Studies report IC50 values ranging from 6.539 to 11.27 µM across various derivatives, suggesting its potential in managing diabetes by delaying carbohydrate absorption.

Cytotoxicity Against Cancer Cell Lines

Cytotoxicity assessments against HepG2 liver cancer cells have revealed significant effects of certain tetrahydropyrimidine derivatives. The IC50 values for these compounds range from 5.351 to 18.69 µg/mL, indicating their potential as anti-cancer agents. The presence of halogen substitutions enhances activity due to their electronic properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrahydropyrimidine derivatives:

Synthesis and Evaluation

A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The introduction of halogen groups was found to significantly enhance both antioxidant and enzyme inhibitory activities.

Cytotoxicity Assessment

Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. Findings suggested that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Mechanistic Insights

Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Applications in Drug Development

The unique structure of this compound makes it a valuable candidate for drug development:

- Antioxidants : Its antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

- Diabetes Management : Its ability to inhibit alpha-amylase positions it as a candidate for developing anti-diabetic medications.

- Cancer Therapy : Its cytotoxic effects against specific cancer cell lines indicate a role in the development of new anti-cancer therapies.

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{ETHYL 4- (2-CHLOROPHENYL)-2- ( { [ (4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO 2,3-D .... The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The following table summarizes key analogs with varying substituents, highlighting differences in melting points, yields, and substituent positions:

Key Observations:

- Halogen Effects : Bromine substitution (2-Br-C₆H₄) reduces the melting point by ~18 °C compared to the 2-chloro analog, likely due to weaker intermolecular forces .

- Fluorine Position : The 4-fluorophenyl analog exhibits a higher melting point (233–235 °C) than the 2- or 3-fluoro derivatives, suggesting enhanced crystallinity with para-substitution .

- Thioxo vs. Oxo : Replacement of the thioxo (C=S) group with an oxo (C=O) group (e.g., ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) lowers melting points by ~30–50 °C due to reduced hydrogen-bonding capacity .

Pharmacological and Material Properties

- Antioxidant Activity: Furan-2-yl analogs (e.g., ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit notable antioxidant properties, attributed to the electron-rich furan ring .

- Antitumoral Potential: Fatty acid-conjugated analogs (e.g., (Z)-octadec-9-enyl derivatives) show activity against breast cancer cells, with thioxo derivatives generally more active than oxo counterparts .

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301359-45-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a tetrahydropyrimidine ring that adopts a twisted boat conformation with significant implications for its biological activity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance:

- In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Inhibitory effect |

Anticancer Activity

Research indicates that this compound may possess anticancer properties . A study comparing various pyrimidine derivatives found that those containing chloro substituents displayed enhanced cytotoxicity against several cancer cell lines. Notably:

- The compound exhibited an IC50 value of against A549 lung cancer cells and against Caco-2 colorectal cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

- In comparative studies using DPPH and ABTS assays, the compound demonstrated significant radical scavenging activity. Its antioxidant capacity was found to be superior to some known antioxidants such as α-tocopherol .

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various derivatives revealed that the presence of the chloro group significantly enhances the antimicrobial efficacy of the compounds derived from tetrahydropyrimidines.

- Cytotoxicity Assessment : In a study on human cancer cell lines, the compound was noted for its ability to induce apoptosis in A549 cells via mitochondrial pathways .

Q & A

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology : Tyrosinase and ribonucleotide reductase inhibition assays are common. For kinase inhibition (e.g., Eg5/kinesin), cell-permeability is tested via fluorescence polarization. IC values are calculated using dose-response curves (0.1–100 µM) . Comparative tables (e.g., vs. Monastrol derivatives) highlight substituent effects on activity .

Advanced Research Questions

Q. How do substituent variations (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs synthesized via Biginelli reactions. For example:

Q. How are crystallographic disorders resolved in structural refinements?

- Methodology : In cases of disordered ethyl groups (occupancy 0.7:0.3), SHELXL applies rigid-bond restraints and isotropic displacement parameters (U) for H atoms. Hydrogen bonding networks (N–H···S, O–H···O) are validated using Mercury software to ensure geometric accuracy .

Q. How can contradictions in bioactivity data (e.g., varying IC across studies) be addressed?

- Methodology : Cross-validate assays under standardized conditions (pH 7.4, 37°C). For example, antitubercular activity discrepancies arise from differences in Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates). Use dose-ranging studies (0.1–50 µg/mL) and statistical tools (e.g., ANOVA) to confirm reproducibility .

Key Methodological Notes

- Synthesis : Optimize reaction time (8–12 hours) to balance yield (70–85%) and purity (>95%) .

- Crystallography : Resolve disorder by refining occupancy factors and applying SHELXL constraints .

- Bioassays : Include positive controls (e.g., Monastrol for Eg5 inhibition) and validate via triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.